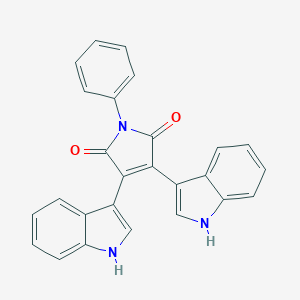
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
Beschreibung
2,3-bis(1H-indol-3-yl)N-phenylmaleimide is a bisindolylmaleimide derivative characterized by two indole moieties attached to a maleimide core, with an N-phenyl substitution at the maleimide nitrogen. This compound belongs to a class of molecules widely studied for their biological and material science applications.
Eigenschaften
CAS-Nummer |
137130-05-3 |
|---|---|
Molekularformel |
C26H17N3O2 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
InChI-Schlüssel |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Synonyme |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Bisindolylmaleimide Derivatives
Physicochemical and Electronic Properties
- Solubility : N-Methyl and N-phenyl derivatives are generally less water-soluble than their carboxylated analogs, necessitating formulation adjustments for biological assays .
Vorbereitungsmethoden
Reaction Design and Precursor Synthesis
The Grignard approach, pioneered by Steglich et al., involves substituting halogenated maleimides with indole nucleophiles. For 2,3-bis(1H-indol-3-yl)N-phenylmaleimide, the synthesis begins with N-phenyl-2,3-dibromomaleimide (1 ), prepared via bromination of N-phenylmaleic anhydride followed by cyclization. Reacting 1 with two equivalents of indolyl magnesium iodide (2 ) in toluene/THF (5:1:1) at 0–25°C yields the bisindolyl product (3 ) (Fig. 1A). Solvent polarity critically influences substitution: toluene promotes bis-substitution (72% yield), while THF favors mono-adducts.
Optimization and Scalability
Key improvements include using 2.1–3 mol equivalents of Grignard reagent to drive complete substitution and adding aqueous NH₄Cl to simplify workup. Scaling this reaction to 770 g of 1 achieved a 72% yield of 3 , demonstrating industrial viability. However, the method requires stringent anhydrous conditions and generates stoichiometric magnesium byproducts.
Perkin Condensation and Maleimide Ring Formation
Maleic Anhydride Intermediate Synthesis
Davis et al.’s Perkin condensation constructs the maleic anhydride core from indole derivatives. Treating indole-3-glyoxylic acid (4 ) with oxalyl chloride forms 2-(1H-indol-3-yl)-2-oxoacetyl chloride (5 ), which reacts with 2-(1H-indol-3-yl)acetic acid (6 ) in triethylamine to yield 2,3-bis(1H-indol-3-yl)maleic anhydride (7 ) (Fig. 1B). Cyclization of 7 with aniline in acetic anhydride and Ni(OAc)₂·4H₂O (0.2 mol%) produces 3 via N-phenylmaleamic acid (8 ).
Yield Enhancement Strategies
Faul et al. improved yields (36% → 85%) by substituting 6 with acetamide derivatives and using KOtBu in THF. Protecting indole nitrogens with Boc groups minimizes side reactions but complicates deprotection.
Suzuki-Miyaura Cross-Coupling
Triflate Intermediate Preparation
Neel et al. demonstrated Suzuki coupling for unsymmetrical BIMs. N-Phenylmaleimide-2,3-ditriflate (9 ), synthesized from N-phenylmaleamide (10 ) and Tf₂O, couples with 1H-indol-3-ylboronic acid (11 ) under Pd(PPh₃)₄ catalysis (Fig. 1C). Sequential couplings at 80°C in dioxane/H₂O (3:1) afford 3 in 55% yield.
Regioselectivity and Limitations
While Pd catalysts enable precise indole placement, steric hindrance from the phenyl group reduces reactivity at C-3. Microwave-assisted heating (120°C, 20 min) improves conversion but risks maleimide ring degradation.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
Mechanistic Insights and Side Reactions
Competing Pathways in Grignard Reactions
In polar solvents (THF), mono-substitution dominates due to stabilized Mg intermediates, whereas toluene’s low polarity favors bis-adducts via rapid second substitution. Residual HMPA (hexamethylphosphoramide) enhances Grignard reactivity but poses toxicity concerns.
Maleimide Ring Stability
Cyclization of 8 using acetic anhydride/Ni(OAc)₂ (per US3839358A) prevents maleic anhydride reversion. Excess Ac₂O (2.1–3 eq) ensures complete dehydration, while <1 eq Ni²⁺ minimizes nickel contamination.
Industrial and Environmental Considerations
The Grignard method’s scalability suits bulk production, but Mg waste necessitates recycling protocols. The Perkin route, though lower-yielding, uses benign solvents (acetone) and avoids heavy metals. Life-cycle assessments favor Suzuki coupling for small-scale, high-purity batches despite Pd costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


